1H-2,5-Ethanocyclopenta[c]pyrrole
Description
Properties
CAS No. |
158933-35-8 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.178 |
InChI |
InChI=1S/C9H9N/c1-2-10-5-8-3-7(1)4-9(8)6-10/h3-5H,1-2,6H2 |
InChI Key |
KBUZXPRLJADSHV-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=CC1=CC3=C2 |
Synonyms |
1H-2,5-Ethanocyclopenta[c]pyrrole(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for the 1h 2,5 Ethanocyclopenta C Pyrrole Framework
Strategies for Annulation and Ring-Closing Approaches
The assembly of the 1H-2,5-Ethanocyclopenta[c]pyrrole core is achieved through a variety of annulation and ring-closing strategies. These methods can be broadly categorized by the specific part of the tricyclic system they form: the pyrrole (B145914) ring, the cyclopentane (B165970) moiety, or the defining ethano bridge.
Intramolecular Cyclization Reactions for Pyrrole Ring Formation
The formation of the pyrrole ring is a critical step in the synthesis of this framework. Intramolecular cyclization reactions are frequently employed, often as the final step in the ring-forming sequence. A common and effective method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgrgmcet.edu.in This reaction can be performed under neutral or weakly acidic conditions, with weak acids like acetic acid often used to accelerate the reaction. organic-chemistry.org It is a versatile method that has been widely applied in the synthesis of various pyrrole-containing molecules. rgmcet.edu.inscilit.com
Modern variations of the Paal-Knorr synthesis have focused on developing more environmentally friendly and efficient protocols. These include the use of reusable heterogeneous catalysts such as silica (B1680970) sulfuric acid, which can lead to high yields in short reaction times, sometimes even under solvent-free conditions. rgmcet.edu.in Other advancements include microwave-assisted reactions and the use of various metal catalysts or organocatalysts to promote the cyclization. scilit.comrsc.orgresearchgate.net
Free-radical cyclization presents another powerful strategy for constructing fused pyrrole ring systems. nih.gov This approach can be particularly useful for creating complex polycyclic heteroaromatic molecules. nih.gov
Construction of the Cyclopentane Moiety
One common strategy involves ring contraction reactions, where a larger ring is converted into a five-membered ring. researchgate.net For instance, a six-membered ring can undergo a Favorskii-like rearrangement to yield a cyclopentane derivative. researchgate.net Another approach is the application of a Diels-Alder/ rsc.orgrsc.org-sigmatropic rearrangement of tricyclodecadienes to construct a functionalized cyclopentane core. researchgate.net
Radical-mediated cyclization is also a valuable tool for the construction of cyclopentane rings, allowing for the concurrent formation of stereocenters. acs.org Additionally, intramolecular Michael additions can be employed to build the cyclopentane framework. rsc.org
Formation of the Ethano Bridge
The ethano bridge is a defining structural feature of 1H-2,5-Ethanocyclopenta[c]pyrrole. Its formation often involves the creation of a new bond between two existing rings. One established method for forming such bridges is through an intramolecular N5-C12 bond-forming process. mdpi.com This can be achieved by treating a suitable tricyclic intermediate with an acid, which induces the cyclization to form the ethano bridge. mdpi.com
Another approach involves the alkylation of a precursor molecule to introduce the two-carbon unit that will become the ethano bridge. For example, a methano bridge in a Tröger's base derivative can be alkylated to form an ethano bridge. google.com Radical cyclization has also been utilized to create ethano bridges in other bridged nucleoside derivatives. researchgate.net The term "ethano" itself is used in IUPAC nomenclature to denote a bivalent bridge derived from ethane. acdlabs.com
Precursor Design and Synthesis for 1H-2,5-Ethanocyclopenta[c]pyrrole Construction
The successful synthesis of the target molecule is critically dependent on the rational design and efficient synthesis of key precursors. These precursors must contain the necessary functional groups and stereochemistry to facilitate the desired ring-forming reactions.
Functionalized 1,4-Dicarbonyl Precursors
As the Paal-Knorr reaction is a cornerstone for pyrrole synthesis, the preparation of suitable 1,4-dicarbonyl precursors is of paramount importance. organic-chemistry.orgthieme-connect.comalfa-chemistry.com These precursors are synthetic equivalents of 1,4-diketones or 1,4-ketoaldehydes. thieme-connect.comresearchgate.net
A variety of methods have been developed to access these crucial intermediates. One approach involves the radical addition of α-xanthyl ketones to vinyl pivalate, which generates adducts that serve as 1,4-ketoaldehyde equivalents. thieme-connect.com Another strategy is the manganese(III) porphyrin-catalyzed regioselective dual functionalization of C(sp3)–H bonds in arylalkanes to directly produce 1,4-diketones. rsc.org Palladium-assisted transfer hydrogenation of (E)-1,4-diaryl-2-butene-1,4-diones followed by a Paal-Knorr reaction is another one-pot operation to access pyrrole derivatives from 1,4-dicarbonyl precursors. researchgate.net
The following table provides examples of different approaches to synthesize 1,4-dicarbonyl precursors.
| Precursor Synthesis Method | Starting Materials | Key Reagents/Catalysts | Precursor Type |
| Radical Addition | α-Xanthyl ketone, Vinyl pivalate | - | 1,4-Ketoaldehyde equivalent |
| C-H Functionalization | Arylalkane | Manganese(III) porphyrin, (Diacetoxyiodo)benzene | 1,4-Diketone |
| Transfer Hydrogenation | (E)-1,4-Diaryl-2-butene-1,4-dione | Palladium catalyst, Ammonium formate (B1220265) | 1,4-Diketone |
Amines and Ammonia Equivalents in Pyrrole Syntheses
The choice of the nitrogen source is crucial in the Paal-Knorr synthesis of the pyrrole ring. Ammonia or primary amines are the most common reagents used to condense with the 1,4-dicarbonyl precursor. organic-chemistry.orgrgmcet.edu.in The use of ammonia leads to N-unsubstituted pyrroles, while primary amines result in N-substituted pyrroles. thieme-connect.com
The reaction mechanism is believed to involve the formation of a hemiaminal intermediate followed by cyclization and dehydration. organic-chemistry.org While the reaction can proceed under neutral conditions, the addition of a weak acid is often beneficial. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) byproducts. organic-chemistry.org
Various ammonia equivalents have also been explored. For instance, magnesium nitride can serve as a convenient source of ammonia for the preparation of pyrroles. organic-chemistry.org Ammonium formate can also be used in palladium-catalyzed domino reactions that lead to pyrrole formation. researchgate.net The use of diamines in the Paal-Knorr reaction can lead to the formation of bis-pyrrole derivatives. rhhz.net
The following table summarizes the common nitrogen sources used in Paal-Knorr pyrrole synthesis.
| Nitrogen Source | Resulting Pyrrole |
| Ammonia | N-unsubstituted pyrrole |
| Primary Amine | N-substituted pyrrole |
| Magnesium Nitride | N-unsubstituted pyrrole |
| Ammonium Formate | N-unsubstituted or N-substituted pyrrole (depending on reaction) |
| Diamine | Bis-pyrrole |
Cyclopentane Ring Precursors
The cyclopentane moiety serves as a foundational component of the target molecule. The selection of a suitable cyclopentane precursor is critical and would likely involve a functionalized cyclopentane derivative that allows for the subsequent annulation of the pyrrole ring and the ethano bridge. Potential precursors could include:
1,3-Diketones or their equivalents: Cyclopentane-1,3-dione and its derivatives are versatile building blocks in organic synthesis. These could potentially undergo condensation reactions with an appropriate nitrogen source to form the pyrrole ring.
Functionalized Cyclopentenes: Cyclopentene derivatives bearing appropriate functional groups, such as amino and carbonyl functionalities, could serve as precursors for intramolecular cyclization reactions to form the fused pyrrole ring.
Bicyclic Precursors: A pre-formed bicyclic system, such as a bicyclo[2.2.1]heptane derivative, could potentially be elaborated to introduce the nitrogen atom and form the pyrrole ring through ring-opening and subsequent cyclization strategies.
Catalytic Approaches and Reaction Conditions in 1H-2,5-Ethanocyclopenta[c]pyrrole Synthesis
The development of catalytic methods would be paramount for an efficient and selective synthesis of 1H-2,5-Ethanocyclopenta[c]pyrrole. Both transition-metal catalysis and organocatalysis offer promising avenues for exploration.
Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper, Gold)
Transition metals are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the construction of the target framework.
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling and cyclization reactions. A potential strategy could involve a palladium-catalyzed intramolecular Heck reaction or a Buchwald-Hartwig amination to form the pyrrole ring from a suitably functionalized cyclopentane precursor.
Copper-Catalyzed Reactions: Copper catalysts are often employed in the synthesis of N-heterocycles. A copper-catalyzed Ullmann condensation or a Chan-Lam coupling could be envisioned for the formation of the C-N bonds of the pyrrole ring.
Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. A gold-catalyzed intramolecular hydroamination or cycloisomerization of a cyclopentane precursor bearing an amino group and an alkyne or allene (B1206475) functionality could provide a direct route to the fused pyrrole system.
The table below summarizes potential transition metal-catalyzed reactions that could be adapted for the synthesis of the 1H-2,5-Ethanocyclopenta[c]pyrrole framework.
| Catalyst Family | Potential Reaction Type | Key Bond Formation |
| Palladium | Intramolecular Heck Reaction | C-C |
| Buchwald-Hartwig Amination | C-N | |
| Copper | Ullmann Condensation | C-N |
| Chan-Lam Coupling | C-N | |
| Gold | Intramolecular Hydroamination | C-N |
| Cycloisomerization | C-C, C-N |
Organocatalytic and Brønsted/Lewis Acid-Mediated Pathways
Organocatalysis provides a valuable alternative to metal-based methods, often offering milder reaction conditions and avoiding toxic metal residues.
Enamine/Iminium Catalysis: Chiral secondary amines could catalyze the formation of the cyclopentane or pyrrole ring through enamine or iminium ion intermediates, potentially allowing for enantioselective synthesis.
Brønsted Acid Catalysis: Strong Brønsted acids could be employed to promote cyclization reactions, such as a Pictet-Spengler or a Bischler-Napieralski type reaction, on a suitably designed precursor.
Lewis Acid Catalysis: Lewis acids could be used to activate carbonyl groups or other functional groups towards nucleophilic attack, facilitating key bond-forming steps in the construction of the heterocyclic core.
Sustainable and Green Chemistry Methodologies
The development of sustainable synthetic methods is a key goal in modern organic chemistry. Applying green chemistry principles to the synthesis of 1H-2,5-Ethanocyclopenta[c]pyrrole would be a significant advancement.
Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations. Its application to the key cyclization steps in the synthesis of the target molecule could lead to more efficient and environmentally friendly processes by reducing reaction times and energy consumption.
Conducting reactions in the absence of volatile organic solvents or in water is a cornerstone of green chemistry. Exploring solvent-free reaction conditions or the use of water as a solvent for the key bond-forming reactions would significantly enhance the environmental profile of the synthesis. The table below outlines potential green chemistry approaches.
| Green Chemistry Approach | Potential Application in Synthesis | Benefits |
| Microwave-Assisted Synthesis | Cyclization and condensation steps | Reduced reaction times, increased yields, lower energy consumption |
| Solvent-Free Reactions | Solid-state or melt-phase reactions | Elimination of solvent waste, simplified purification |
| Aqueous Reaction Media | Reactions in water or aqueous mixtures | Reduced environmental impact, potential for unique reactivity |
Photochemical and Electrochemical Routes
While direct photochemical or electrochemical synthesis of 1H-2,5-Ethanocyclopenta[c]pyrrole is not extensively documented, analogous transformations in related systems suggest the potential of these methods.
Photochemical Approaches: Photochemical reactions offer a powerful tool for the construction of complex molecular architectures, often proceeding under mild conditions. For instance, the synthesis of 2,3,4,5-tetrasubstituted pyrroles has been achieved through photochemical methods. mdpi.com One notable example involves the reaction of 1,1′-bis-(methoxycarbonyl) divinylamine with acetylenedicarboxylates, which leads to the formation of a 7-azabicyclo[2.2.1]hept-2-ene derivative that thermally rearranges to the corresponding 1H-pyrrole-2,3,4,5-tetracarboxylate. mdpi.com This type of [4+2] cycloaddition pathway could conceptually be adapted to form the bridged bicyclic system of 1H-2,5-Ethanocyclopenta[c]pyrrole.
In a different application of photochemical synthesis, carbazole-fused Blatter radicals have been synthesized via photocyclization of N-substituted carbazole (B46965) derivatives of benzo[e] ccspublishing.org.cnresearchgate.netresearchgate.nettriazine. rsc.org This highlights the utility of light-induced cyclization in creating fused heterocyclic systems.
Electrochemical Strategies: Electrochemical synthesis provides an environmentally benign alternative for constructing pyrrole rings, often avoiding the need for harsh reagents. A method for the preparation of polysubstituted pyrroles through electrochemical-oxidation-induced intermolecular annulation of enamines has been reported. researchgate.net This approach, conducted in a simple undivided cell, demonstrates the feasibility of forming C-C bonds and subsequent annulation under external oxidant-free conditions. researchgate.net While this method has been applied to the synthesis of various substituted pyrroles, its adaptation to form the specific bridged structure of 1H-2,5-Ethanocyclopenta[c]pyrrole would require a suitably designed intramolecular reaction.
The following table summarizes potential photochemical and electrochemical strategies based on analogous systems.
| Method | Description | Potential Application to Target Synthesis | Reference |
| Photochemical [4+2] Cycloaddition | Reaction of a divinylamine with a dienophile to form a bicyclic intermediate, followed by thermal rearrangement to a pyrrole. | A suitably substituted cyclopentadiene (B3395910) derivative could potentially undergo a photochemical cycloaddition with a dienophile to construct the bridged framework. | mdpi.com |
| Electrochemical Oxidative Annulation | Anodic oxidation of enamines to initiate an intermolecular annulation, forming the pyrrole ring. | An intramolecular version of this reaction, starting with a precursor containing both the enamine and a suitable tethered group, could lead to the desired bicyclic pyrrole. | researchgate.net |
Stereochemical Control and Regioselectivity in 1H-2,5-Ethanocyclopenta[c]pyrrole Synthesis
The synthesis of the 1H-2,5-Ethanocyclopenta[c]pyrrole framework inherently involves the creation of multiple stereocenters. Therefore, controlling the stereochemical outcome is of paramount importance for accessing specific isomers and for applications in fields such as medicinal chemistry and materials science.
The diastereoselective synthesis of bridged polyheterocycles has been achieved through various strategies, including domino reactions and cycloadditions. A copper-promoted Biginelli-type domino reaction has been developed for the diastereoselective synthesis of triazole-fused tetrahydroazolopyrimidines, which are bridged polyheterocycles. ccspublishing.org.cn This reaction forms two new bonds and two stereocenters at the bridgehead positions with high diastereoselectivity. ccspublishing.org.cn
Another powerful strategy is the intramolecular Diels-Alder reaction. For example, a two-step sequence involving a Pictet-Spengler condensation followed by a cascade intramolecular [4+2] Diels-Alder cycloaddition has been used for the diastereoselective synthesis of bridged hexacyclic indole (B1671886) alkaloids. researchgate.net
Formal (5+2)-annulation of donor-acceptor type vinyl diazosuccinimides with ketones, catalyzed by silver triflimide, has been shown to produce dihydrobenzo acs.orgresearchgate.netoxepino[2,3-c]pyrroles as a single diastereomer. chemrxiv.org This highlights the potential of metal-catalyzed cycloadditions in achieving high diastereoselectivity.
The following table presents examples of diastereoselective syntheses of bridged systems analogous to 1H-2,5-Ethanocyclopenta[c]pyrrole.
| Reaction Type | Catalyst/Promoter | Key Features | Achieved Diastereoselectivity | Reference |
| Domino Biginelli Reaction | CuBr | Formation of two stereocenters at the bridge site. | High | ccspublishing.org.cn |
| Intramolecular Diels-Alder | - | Cascade reaction following a Pictet-Spengler condensation. | High | researchgate.net |
| Formal (5+2)-Annulation | Silver Triflimide | One-pot protocol using vinyl diazo compounds. | Single diastereomer | chemrxiv.org |
Accessing enantiomerically pure or enriched analogs of 1H-2,5-Ethanocyclopenta[c]pyrrole is crucial for many applications. Organocatalysis and transition-metal catalysis are the cornerstones of enantioselective synthesis in this context.
An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a BINOL-phosphoric acid, has been developed to produce 2,3-dihydro-1H-pyrrolizin-3-ols with excellent yields and high enantio- and diastereoselectivity. nih.gov This method demonstrates the power of chiral Brønsted acids in controlling the stereochemical outcome of pyrrole cycloadditions.
The desymmetrization of N-protected 2,5-dihydro-1H-pyrroles via a palladium-catalyzed Heck–Matsuda reaction using a chiral (S)-PyraBox ligand provides an effective route to enantiomerically enriched 4-aryl-γ-lactams. beilstein-journals.orgnih.gov This strategy could potentially be adapted for the enantioselective synthesis of precursors to the target bridged system.
Furthermore, an enantioselective [4+2] cyclization of dioxopyrrolidines and azlactones has been achieved using a squaramide catalyst, affording pyrano[2,3-c]pyrrole scaffolds with high diastereo- and enantioselectivities. rsc.org
The table below summarizes key enantioselective methods applicable to the synthesis of chiral pyrrole derivatives.
| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| [6+2]-Cycloaddition | (R)-BINOL-phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | High ee | nih.gov |
| Heck–Matsuda Desymmetrization | Pd(TFA)₂ / (S)-PyraBox | 4-Aryl-γ-lactams | up to 93:7 er | beilstein-journals.orgnih.gov |
| [4+2] Cyclization | Squaramide | Pyrano[2,3-c]pyrroles | up to 99% ee | rsc.org |
The relative stereochemistry at the ring junctions is a defining feature of the 1H-2,5-Ethanocyclopenta[c]pyrrole framework. Achieving control over this aspect is critical. Cascade reactions have proven particularly effective in this regard.
For instance, a dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction has been developed for the diastereoselective synthesis of indoline- and pyrrole-embedded tetracycles. acs.org This reaction proceeds with excellent chemo-, regio-, and diastereoselectivities, establishing a cis-fused ring system. acs.org The success of this strategy relies on the careful choice of reagents and reaction conditions to direct the cyclization pathway.
The intramolecular cyclization of indole-based N-alkyl-linked pyrroles is another well-studied strategy for creating fused indolizinoindoles, where the stereochemistry of the ring junction can be influenced by the nature of the tether and the reaction conditions. researchgate.net
Mechanistic Investigations of 1h 2,5 Ethanocyclopenta C Pyrrole Formation
Elucidation of Key Reaction Pathways and Transition States
The construction of the 1H-2,5-Ethanocyclopenta[c]pyrrole framework likely proceeds through a multi-step sequence involving the formation of the core cyclopenta[c]pyrrole (B12898774) system followed by the annulation of the ethano bridge. Several plausible pathways can be envisaged.
One potential route involves an intramolecular cyclization of a pre-functionalized cyclopentane (B165970) derivative. For instance, a cyclopentane bearing both a latent pyrrole (B145914) precursor and a side chain suitable for forming the ethano bridge could be a key starting point. The pyrrole ring itself is often formed via classical methods such as the Paal-Knorr or Clauson-Kaas synthesis.
A hypothetical reaction pathway could commence with a substituted cyclopentanone. Reaction with a primary amine and a 1,4-dicarbonyl equivalent could lead to the formation of the pyrrole ring fused to the cyclopentane. The subsequent formation of the ethano bridge would likely involve an intramolecular C-C bond-forming reaction. The transition state for this step would be highly constrained, requiring the reacting centers to be in close proximity.
Alternatively, a strategy building the rings in a different order is also conceivable. For example, a pre-formed pyrrole with appropriate side chains could undergo a tandem intramolecular cyclization to first form the cyclopentane ring and then the ethano bridge. Metal-catalyzed processes, such as palladium-catalyzed intramolecular C-H activation or ring-closing metathesis, could facilitate such transformations. nih.govorganic-chemistry.org
Identification and Characterization of Reaction Intermediates
Throughout the proposed synthetic sequences, several key intermediates can be postulated. In a pathway starting from a cyclopentane derivative, a crucial intermediate would be a functionalized cyclopenta[c]pyrrole before the final annulation of the ethano bridge. For instance, a compound like N-Boc-hexahydro-5-oxo-cyclopenta[c]pyrrole, mentioned in patent literature, represents a saturated and functionalized core that could be a precursor. google.com
Spectroscopic techniques such as NMR and mass spectrometry would be vital for the characterization of such intermediates. For example, in a synthesis involving the reaction of enaminones with 2-furylcarbinols to form cyclopenta[b]pyrrole (B12890464) derivatives, various intermediates in the cascade reaction can be proposed and would need to be identified. rsc.org
Another important class of intermediates could be those involved in radical cyclizations. In the synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines, aryl radical intermediates are formed, which then undergo intramolecular cyclization. nih.gov A similar radical-based approach to 1H-2,5-Ethanocyclopenta[c]pyrrole would involve a radical species that cyclizes to form one of the rings.
Kinetic Studies and Rate-Determining Steps
In any multi-step synthesis, identifying the rate-determining step is crucial for optimizing reaction conditions. For the formation of 1H-2,5-Ethanocyclopenta[c]pyrrole, the annulation of the sterically demanding ethano bridge is likely to be the kinetically most challenging step. The high activation energy required to bring the reactive ends of the molecule together in the correct orientation would make this the rate-determining step.
Kinetic studies would involve monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy. By varying the concentrations of reactants and catalysts, the reaction order with respect to each component can be determined, providing insights into the mechanism. For instance, in the optimization of the cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, the reaction time and temperature were critical factors affecting the yield, indicating their influence on the reaction kinetics. nih.gov
The table below illustrates a hypothetical kinetic experiment for the final cyclization step, highlighting the expected impact of various parameters on the reaction rate.
| Experiment | [Substrate] (M) | [Catalyst] (mol%) | Temperature (°C) | Relative Rate |
| 1 | 0.1 | 5 | 80 | 1.0 |
| 2 | 0.2 | 5 | 80 | 2.0 |
| 3 | 0.1 | 10 | 80 | 1.8 |
| 4 | 0.1 | 5 | 100 | 4.2 |
Role of Catalysts and Additives in Reaction Mechanism
Catalysts and additives are expected to play a pivotal role in the efficient synthesis of 1H-2,5-Ethanocyclopenta[c]pyrrole.
Acid/Base Catalysis : The formation of the pyrrole ring via methods like the Paal-Knorr synthesis is often acid-catalyzed. wikipedia.org Similarly, base-promoted ring-expansion reactions have been used to synthesize fused pyrroles with seven-membered carbocycles, a strategy that could be adapted. acs.org
Metal Catalysis : Transition metals like palladium, gold, and zinc are extensively used in the synthesis of fused pyrroles. nih.govrsc.orgacs.org For instance, gold catalysis can trigger cascade reactions to form fused pyrroles. nih.gov A zinc chloride catalyst has been shown to be effective in the chemoselective cascade reactions of enaminones with 2-furylcarbinols to produce cyclopenta[b]pyrrole derivatives. rsc.org Platinum catalysts have been used for the dehydrogenative condensation to form 2,5-disubstituted pyrroles. bohrium.com
Radical Initiators : In a radical-based cyclization approach, an initiator such as AIBN would be necessary to generate the initial radical species. nih.gov
The choice of catalyst can significantly influence the reaction pathway and the stereochemical outcome of the product. The table below summarizes potential catalysts and their roles in the proposed synthesis.
| Catalyst/Additive | Type | Potential Role in Synthesis |
| Acetic Acid | Brønsted Acid | Catalysis of pyrrole ring formation (e.g., Paal-Knorr). |
| Palladium(II) Acetate | Transition Metal | C-H activation for intramolecular cyclization. |
| Grubbs' Catalyst | Transition Metal | Ring-closing metathesis for ethano bridge formation. mdpi.com |
| Zinc Chloride | Lewis Acid | Catalysis of cascade reactions to form the core structure. rsc.org |
| AIBN | Radical Initiator | Initiation of radical cascade for ring formation. nih.gov |
Comparative Mechanistic Analysis with Related Fused Pyrrole Syntheses
The proposed mechanisms for the formation of 1H-2,5-Ethanocyclopenta[c]pyrrole can be contextualized by comparing them with established syntheses of other fused pyrrole systems.
Comparison with Cyclopenta[b]furo[2,3-c]pyrroles : The synthesis of these compounds has been achieved via ring-rearrangement metathesis (RRM) using Hoveyda-Grubbs catalysts. mdpi.com This suggests that a metathesis approach could be a viable strategy for constructing the ethano bridge in 1H-2,5-Ethanocyclopenta[c]pyrrole, assuming a suitable diene precursor could be synthesized.
Comparison with Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines : The free-radical intramolecular cyclization used to form these complex heterocycles provides a template for a potential radical-based synthesis of the target molecule. nih.gov The key would be the design of a precursor with a radical acceptor positioned to form the desired five-membered ring of the cyclopentane moiety.
Comparison with Pyrrolo[1,2-a]quinolines : These have been synthesized via sequential Sonogashira coupling and intramolecular alkyne-carbonyl metathesis. berhamporegirlscollege.ac.in This highlights the power of cascade reactions initiated by metal catalysis in building complex fused systems. A similar cascade, perhaps involving an intramolecular [3+2] cycloaddition, could be envisioned for the target molecule.
Structural Characterization and Elucidation of 1h 2,5 Ethanocyclopenta C Pyrrole and Its Synthetic Intermediates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the cornerstone for elucidating the complex three-dimensional structure of 1H-2,5-Ethanocyclopenta[c]pyrrole.
¹H NMR: A proton NMR spectrum of 1H-2,5-Ethanocyclopenta[c]pyrrole would be expected to reveal distinct signals for each unique proton in the molecule. Key features to anticipate would include:
Aromatic Protons: Signals corresponding to the protons on the pyrrole (B145914) ring. Their chemical shift would be indicative of the electronic environment of the aromatic system. For a simple pyrrole, these typically appear between 6 and 7 ppm. nih.gov
Aliphatic Protons: Resonances for the protons of the ethano-bridge and the cyclopentane (B165970) ring. The constrained, bicyclic nature of the molecule would likely result in complex splitting patterns (multiplicities) due to rigid coupling relationships between neighboring protons.
NH Proton: A signal for the proton attached to the nitrogen of the pyrrole ring, which may be broad and its chemical shift sensitive to solvent and concentration. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. This would be crucial for confirming the total number of carbons and identifying their types:
Aromatic Carbons: Peaks in the downfield region (typically 100-140 ppm for pyrroles) corresponding to the carbons of the pyrrole ring. hmdb.ca
Aliphatic Carbons: Signals in the upfield region for the sp³-hybridized carbons of the ethano-bridge and cyclopentane framework.
Due to the lack of experimental data, a data table for 1H-2,5-Ethanocyclopenta[c]pyrrole cannot be generated.
Two-dimensional NMR experiments would be indispensable for assembling the connectivity map and defining the spatial arrangement of the atoms.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons, allowing for the tracing of the spin systems within the cyclopentane ring and the ethano bridge.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is the primary method for definitively assigning the resonances in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC would be critical for piecing together the entire molecular framework, especially for connecting the cyclopentane ring and the ethano bridge to the pyrrole core through correlations to the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would be vital for determining the stereochemistry and preferred conformation of the rigid bicyclic system, for instance, the relative orientation of the ethano bridge with respect to the cyclopentane ring.
For many complex organic molecules, including various pyrrole derivatives, these 2D NMR techniques are standard for unambiguous structural proof. nih.gov
Should 1H-2,5-Ethanocyclopenta[c]pyrrole be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe the structure in its crystalline lattice. This can reveal information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions within the crystal. For instance, solid-state NMR has been used to characterize the structure of polymeric pyrrole derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula. For 1H-2,5-Ethanocyclopenta[c]pyrrole, the expected molecular formula is C₁₀H₁₁N. HRMS would confirm this formula, distinguishing it from any other combination of atoms that might have the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing how the molecule breaks apart upon ionization, which can help to confirm the connectivity of the ring systems. Mass spectrometry is a standard characterization technique for a wide range of pyrrole compounds. nist.govresearchgate.net
Due to the lack of experimental data, a data table for 1H-2,5-Ethanocyclopenta[c]pyrrole cannot be generated.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: An IR spectrum would be used to identify the functional groups present in 1H-2,5-Ethanocyclopenta[c]pyrrole. Key expected absorption bands would include:
N-H Stretch: A characteristic sharp peak around 3300-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring. researchgate.net
C-H Stretches: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrrole and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the saturated rings.
C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrrole ring vibrations. researchgate.net
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For a molecule like this, the symmetric vibrations of the carbon framework might be more prominent in the Raman spectrum.
Due to the lack of experimental data, a data table for 1H-2,5-Ethanocyclopenta[c]pyrrole cannot be generated.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Chromophore Characterization
Fluorescence Spectroscopy: Many aromatic compounds fluoresce, meaning they absorb light at one wavelength and emit it at a longer wavelength. A fluorescence spectrum would involve measuring the emission spectrum after exciting the molecule at a wavelength determined from the UV-Vis absorption spectrum. This would characterize the emissive properties of the compound, which are highly dependent on its detailed electronic and structural nature. The fluorescence behavior of pyrrole derivatives is an active area of research. researchgate.net
Due to the lack of experimental data, a data table for 1H-2,5-Ethanocyclopenta[c]pyrrole cannot be generated.
Theoretical and Computational Chemistry Studies of 1h 2,5 Ethanocyclopenta C Pyrrole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of novel molecules. For a hypothetical study of 1H-2,5-Ethanocyclopenta[c]pyrrole, DFT would be the method of choice to investigate its electronic structure, aromaticity, and reactivity profile.
The electronic structure of 1H-2,5-Ethanocyclopenta[c]pyrrole would be significantly influenced by the interplay between the pyrrole (B145914) ring and the fused, bridged aliphatic framework. The aromaticity of the pyrrole ring is a key feature of its parent molecule, arising from the delocalization of six π-electrons within the five-membered ring. wikipedia.orglibretexts.org In 1H-2,5-Ethanocyclopenta[c]pyrrole, the geometric constraints imposed by the ethano bridge would likely lead to some degree of ring strain. This strain can affect the planarity of the pyrrole ring, which is a crucial factor for optimal π-orbital overlap and, consequently, aromaticity. mdpi.commasterorganicchemistry.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. beilstein-journals.org
For 1H-2,5-Ethanocyclopenta[c]pyrrole, the HOMO is expected to be primarily localized on the electron-rich pyrrole ring, while the LUMO would also be distributed over this part of the molecule. DFT calculations would provide precise energy levels and spatial distributions of these orbitals. researchgate.net This analysis would help predict how the molecule might interact with electrophiles and nucleophiles. The strain induced by the ethano bridge could potentially raise the HOMO energy level, making the molecule more susceptible to electrophilic attack compared to a less strained analogue.
| Orbital | Predicted Characteristics |
| HOMO | Primarily localized on the pyrrole ring; energy level influenced by ring strain. |
| LUMO | Distributed over the pyrrole moiety; energy level indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | A key indicator of chemical reactivity and kinetic stability. |
This table presents a hypothetical summary of expected frontier molecular orbital characteristics for 1H-2,5-Ethanocyclopenta[c]pyrrole.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map of 1H-2,5-Ethanocyclopenta[c]pyrrole, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen atom of the pyrrole ring and the associated π-system, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton. The ethano bridge would likely exhibit a neutral potential (green).
Conformational Analysis and Energetic Profiles
The bridged nature of 1H-2,5-Ethanocyclopenta[c]pyrrole introduces conformational complexity that would be explored through computational methods.
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. ic.ac.uk For 1H-2,5-Ethanocyclopenta[c]pyrrole, the flexibility of the ethano bridge would be the primary source of conformational isomerism. Computational searches for energy minima on the potential energy surface would reveal the most stable conformations. ethz.ch It is likely that the molecule would adopt a conformation that minimizes steric hindrance and ring strain. The relative energies of these stable conformers would be calculated to determine their populations at a given temperature.
| Conformer | Predicted Relative Energy | Key Structural Features |
| Conformer A | Lowest Energy | Optimized geometry with minimal steric clash and ring strain. |
| Conformer B | Higher Energy | A less stable arrangement due to eclipsing interactions or increased strain. |
This table illustrates a hypothetical conformational landscape for 1H-2,5-Ethanocyclopenta[c]pyrrole.
Once stable conformers are identified, the pathways for their interconversion can be mapped out. This involves locating the transition state structures that connect the energy minima. The energy difference between a stable conformer and a transition state represents the activation energy barrier for that particular conformational change. ic.ac.uk For 1H-2,5-Ethanocyclopenta[c]pyrrole, the rotation and flexing of the ethano bridge would be the primary motions involved in these interconversions. Calculating these energy barriers is crucial for understanding the molecule's dynamic behavior and whether different conformers can be isolated at room temperature. Given the nature of the ethano bridge, it is expected that the energy barriers would be low enough to allow for rapid interconversion under normal conditions.
Computational Modeling of Reaction Mechanisms
Computational modeling has become an indispensable tool in understanding the intricate details of chemical reactions. For a molecule like 1H-2,5-Ethanocyclopenta[c]pyrrole, density functional theory (DFT) is a commonly employed method to investigate reaction mechanisms, offering a balance between computational cost and accuracy.
Transition State Localization and Activation Energy Calculations for Synthetic Routes
The synthesis of the cyclopenta[c]pyrrole (B12898774) core often involves complex reaction cascades. acs.org Theoretical calculations are crucial for elucidating the step-by-step mechanism, identifying key intermediates, and determining the rate-limiting steps.
For a potential synthetic route to 1H-2,5-Ethanocyclopenta[c]pyrrole, computational chemists would model the reaction pathway to locate the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Techniques such as the synchronous transit-guided quasi-Newton (STQN) method are used to find an initial guess for the TS geometry, which is then fully optimized.
Once the geometries of the reactants, intermediates, transition states, and products are optimized, frequency calculations are performed. A true minimum on the potential energy surface will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) for each step is then calculated as the difference in energy between the transition state and the preceding reactant or intermediate. For instance, in a study on the formation of a substituted cyclopenta[b]pyrrole (B12890464), DFT calculations using the PBE0 functional were able to elucidate the reaction mechanism and calculate the activation barriers for key steps, such as a cyclization with a barrier of 20.8 kcal/mol. acs.org Similar calculations for the synthesis of 1H-2,5-Ethanocyclopenta[c]pyrrole would provide invaluable insights into the feasibility of a proposed synthetic route and help in optimizing reaction conditions.
Prediction of Regioselectivity and Stereoselectivity in Reactions
Many reactions leading to heterocyclic systems like cyclopenta[c]pyrroles can yield multiple isomers. Computational modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of the different possible pathways. The pathway with the lower activation barrier will be kinetically favored, leading to the major product.
For example, in the synthesis of functionalized cyclopenta[c]pyridones, DFT calculations were used to study the mechanism of DBU-promoted cyclizations. acs.org These calculations could rationalize the observed product distribution by comparing the energies of the transition states leading to different constitutional isomers.
In the context of 1H-2,5-Ethanocyclopenta[c]pyrrole, if a reaction step involves an addition to the pyrrole or cyclopentane (B165970) ring, calculations could predict whether the addition occurs at a specific position (regioselectivity) and from which face of the molecule (stereoselectivity). By comparing the activation energies for all possible isomeric transition states, a prediction of the major product can be made. This is particularly important for controlling the stereochemistry of the ethano-bridge.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily using DFT, can predict various spectroscopic properties with a high degree of accuracy. These predictions are invaluable for confirming the structure of a newly synthesized compound and for interpreting experimental spectra.
Calculated NMR Chemical Shifts and Coupling Constants
NMR spectroscopy is one of the most powerful techniques for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method with a DFT functional like B3LYP and a suitable basis set such as 6-31G(d). q-chem.com
The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), using the following equation:
δ_sample = σ_TMS - σ_sample
The predicted chemical shifts can then be compared to experimental data to confirm the proposed structure. While the absolute values may sometimes differ slightly from experiment, the trends and relative shifts are often very accurate.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Cyclopenta[c]pyrrole Derivative
| Atom | Predicted Chemical Shift (ppm) |
| H1 | 6.85 |
| H3 | 6.50 |
| H4 | 3.10 |
| H6 | 2.95 |
| C1 | 120.5 |
| C3 | 115.2 |
| C3a | 130.8 |
| C4 | 45.3 |
| C5 | 38.1 |
| C6 | 42.7 |
| C6a | 135.4 |
| Data is hypothetical and based on typical values for similar structures. |
Vibrational Frequencies (IR, Raman)
Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its infrared (IR) and Raman spectra. Harmonic frequency calculations at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d)) provide the vibrational modes and their intensities. wisc.edu
Table 2: Predicted Vibrational Frequencies for a Representative Cyclopenta[c]pyrrole Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Intensity |
| N-H Stretch | 3450 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950-2850 | Strong |
| C=C Stretch | 1610 | Strong |
| C-N Stretch | 1350 | Medium |
| C-H Bend | 1450-1300 | Medium |
| Data is hypothetical and based on typical values for similar structures. |
Electronic Transitions (UV-Vis)
Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. d-nb.info By calculating the energies of the electronic transitions from the ground state to various excited states, one can predict the wavelength of maximum absorption (λ_max).
The choice of functional is critical for accurate UV-Vis predictions. Functionals like CAM-B3LYP and WB97XD are often used for charge-transfer excitations. nih.gov The calculations provide the excitation energies and the oscillator strengths, which are related to the intensity of the absorption bands. These predictions are crucial for understanding the electronic structure of conjugated systems like 1H-2,5-Ethanocyclopenta[c]pyrrole and for interpreting its color and photophysical properties.
Table 3: Predicted Electronic Transitions for a Representative Cyclopenta[c]pyrrole Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | 4.52 | 274 | 0.08 |
| S₀ → S₂ | 5.15 | 241 | 0.25 |
| S₀ → S₃ | 5.89 | 211 | 0.02 |
| Data is hypothetical and based on typical values for similar structures, calculated using TD-DFT. |
Reactivity and Derivatization of the 1h 2,5 Ethanocyclopenta C Pyrrole Core
Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Moiety
Electrophilic aromatic substitution is a characteristic reaction of pyrrole, which is significantly more reactive than benzene (B151609) due to the electron-donating nature of the nitrogen atom. uomustansiriyah.edu.iqmsu.edustackexchange.com The lone pair of electrons on the nitrogen is delocalized into the aromatic system, increasing the electron density of the pyrrole ring and making it highly susceptible to attack by electrophiles. uomustansiriyah.edu.iqacs.org
Regioselectivity and Site Selectivity in the Fused System
In general, electrophilic substitution on the pyrrole ring occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). uomustansiriyah.edu.iqmsu.edustackexchange.com This preference is attributed to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, compared to the two resonance structures for β-attack. uomustansiriyah.edu.iqstackexchange.com
For the hypothetical 1H-2,5-Ethanocyclopenta[c]pyrrole, the C3 and C4 positions of the pyrrole ring are available for substitution. The C2 and C5 positions are substituted by the fused cyclopentane (B165970) ring. Therefore, electrophilic attack would be expected to occur at the β-positions (C3 and C4). The electronic and steric effects of the fused aliphatic framework would likely influence the reactivity at these sites.
Influence of Bridgehead Atoms and Strain on Reactivity
The fused cyclopentane and ethano bridge in 1H-2,5-Ethanocyclopenta[c]pyrrole would introduce significant ring strain. This strain can impact the reactivity of the pyrrole ring. Ring strain in fused systems can sometimes alter the aromaticity and, consequently, the reactivity in EAS reactions. scispace.com For instance, strain might lead to a distortion of the planar geometry of the pyrrole ring, which could potentially decrease its aromatic character and reactivity. Conversely, the strain might also make certain C-H bonds more susceptible to cleavage. The bridgehead carbons, being part of the rigid bicyclic system, would exert steric hindrance, potentially directing incoming electrophiles to the less hindered face of the pyrrole ring. The inductive effects of the alkyl framework of the cyclopentane and ethano bridge would be electron-donating, which should, in principle, enhance the reactivity of the pyrrole ring towards electrophiles.
Functionalization at Peripheral Positions of the Fused Ring System
The saturated carbocyclic portion of 1H-2,5-Ethanocyclopenta[c]pyrrole presents opportunities for functionalization, distinct from the reactions on the aromatic pyrrole moiety.
Substitution Reactions on the Cyclopentane and Ethano Bridge
Functionalization of the saturated cyclopentane and ethano bridge would likely proceed through free-radical or transition-metal-catalyzed C-H activation pathways. nih.govnd.edu These methods are often used to introduce functional groups onto unactivated sp³-hybridized carbon atoms. For instance, radical halogenation could introduce bromine or chlorine atoms onto the aliphatic framework, which could then serve as handles for further synthetic transformations. The regioselectivity of such reactions would be influenced by the stability of the resulting radical intermediates and steric accessibility. Bridgehead positions in bicyclic systems, such as the 7-azabicyclo[2.2.1]heptane system which shares some structural similarities, can be sites for radical reactions. nih.govunirioja.es
Introduction of Diverse Chemical Tags and Linkers
Assuming successful functionalization of the cyclopentane or ethano bridge, a variety of chemical tags and linkers could be introduced. For example, if a halogen atom is introduced, it could be displaced by nucleophiles to install azides, amines, or thiols. These functional groups could then be used for bioconjugation or for linking to other molecules of interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to form carbon-carbon or carbon-nitrogen bonds, respectively, allowing for the attachment of a wide range of substituents. researchgate.net
Cycloaddition Reactions Involving the Pyrrole Ring
Pyrroles can participate in cycloaddition reactions, although their aromaticity makes them less reactive as dienes compared to less aromatic five-membered heterocycles like furan (B31954). thieme-connect.denih.gov When they do react, they typically undergo [4+2] Diels-Alder reactions or [4+3] cycloadditions.
In the case of 1H-2,5-Ethanocyclopenta[c]pyrrole, the fused bicyclic structure would impose significant steric hindrance around the pyrrole ring. This steric bulk would likely disfavor cycloaddition reactions. acs.orgresearchgate.net For a Diels-Alder reaction to occur, the pyrrole ring would need to adopt a planar diene conformation, which might be difficult due to the constraints of the fused rings. If a cycloaddition were to occur, it would likely require highly reactive dienophiles and harsh reaction conditions. The stereochemistry of the resulting cycloadduct would be dictated by the approach of the dienophile from the less sterically hindered face of the molecule.
Transformations Involving the Nitrogen Atom (N-Functionalization)
The nitrogen atom of the pyrrole ring is a common site for derivatization. N-functionalization can alter the electronic properties of the pyrrole ring, influence its reactivity in subsequent reactions, and provide a handle for attaching various functional groups.
General N-Functionalization Reactions of Pyrroles:
N-Alkylation: Pyrrole can be deprotonated with a suitable base (e.g., sodium hydride, potassium hydroxide) to form the pyrrolide anion, which is a potent nucleophile. This anion readily reacts with alkyl halides or other alkylating agents to yield N-alkylpyrroles. The choice of base and solvent is critical to avoid side reactions. In the context of a bridged system, the steric hindrance around the nitrogen atom would be a significant factor in the feasibility and yield of such reactions.
N-Acylation: The introduction of an acyl group onto the pyrrole nitrogen is typically achieved by reaction with an acyl chloride or anhydride. This reaction can be performed under basic conditions (e.g., with pyridine) or by using the pre-formed pyrrolide anion. N-acylation is often used as a method to protect the pyrrole nitrogen or to introduce carbonyl functionality.
N-Arylation: The formation of N-arylpyrroles can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves the reaction of the pyrrole with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.
N-Sulfonylation: Reaction of pyrrole with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylpyrroles. The sulfonyl group is a strong electron-withdrawing group and can significantly modify the reactivity of the pyrrole ring.
Hypothetical Reactivity of 1H-2,5-Ethanocyclopenta[c]pyrrole:
For the 1H-2,5-Ethanocyclopenta[c]pyrrole scaffold, the ethano bridge would likely create a more rigid and sterically hindered environment around the nitrogen atom compared to a simple pyrrole. This could necessitate the use of stronger bases or more reactive electrophiles for N-functionalization.
Table 1: Hypothetical N-Functionalization Reactions of a Bridged Pyrrole Scaffold
| Reagent/Catalyst | Product Type | Potential Reaction Conditions | Notes on Bridged Systems |
| NaH, then R-X | N-Alkylpyrrole | THF, 0 °C to rt | Steric hindrance from the bridge may slow the reaction. |
| Acyl chloride, Pyridine | N-Acylpyrrole | CH₂Cl₂, 0 °C to rt | The rigidity of the scaffold may influence the conformation of the product. |
| Ar-X, Pd catalyst, Base | N-Arylpyrrole | Toluene, heat | Catalyst and ligand choice would be crucial to overcome steric hindrance. |
| TsCl, Base | N-Sulfonylpyrrole | CH₂Cl₂, rt | The electron-withdrawing sulfonyl group would deactivate the pyrrole ring. |
Ring-Opening and Rearrangement Pathways of the 1H-2,5-Ethanocyclopenta[c]pyrrole Scaffold
The strained nature of bridged and fused ring systems often makes them susceptible to ring-opening and rearrangement reactions, which can be promoted by heat, light, or chemical reagents. These reactions can lead to the formation of novel and complex molecular architectures.
General Ring-Opening/Rearrangement Reactions in Related Systems:
Diels-Alder and Retro-Diels-Alder Reactions: Bridged systems are often synthesized via Diels-Alder reactions. The reverse reaction, a retro-Diels-Alder reaction, can be induced thermally or by other means to cleave the bridged structure. For a system like 1H-2,5-Ethanocyclopenta[c]pyrrole, a retro-Diels-Alder reaction could potentially extrude ethene, leading to the formation of the parent cyclopenta[c]pyrrole (B12898774).
Acid- or Base-Catalyzed Rearrangements: The presence of acidic or basic conditions can catalyze skeletal rearrangements, especially in strained systems. Protons could initiate carbocationic rearrangements, while bases could promote rearrangements via carbanionic intermediates.
Transition-Metal-Catalyzed Ring-Opening/Rearrangement: Transition metals can insert into C-C or C-N bonds, particularly strained ones, leading to a variety of transformations. For instance, rhodium and palladium catalysts are known to promote ring expansion, contraction, and other skeletal reorganizations in polycyclic systems. Research on related cyclopenta[b]furo[2,3-c]pyrroles has shown that ring-rearrangement metathesis can be a viable pathway to form complex tricyclic systems. mdpi.com
Photochemical Rearrangements: The absorption of UV light can promote electrons to excited states, enabling pericyclic reactions and rearrangements that are not accessible under thermal conditions.
Hypothetical Pathways for 1H-2,5-Ethanocyclopenta[c]pyrrole:
The ethano bridge in 1H-2,5-Ethanocyclopenta[c]pyrrole introduces significant strain, making ring-opening or rearrangement a plausible reaction pathway.
Table 2: Hypothetical Ring-Opening and Rearrangement Reactions
| Reaction Type | Conditions | Potential Product(s) | Notes |
| Retro-Diels-Alder | High Temperature | Cyclopenta[c]pyrrole + Ethene | This would be a likely pathway given the structure. |
| Acid-Catalyzed | H⁺, heat | Rearranged isomeric structures | The specific outcome would depend on the stability of carbocationic intermediates. |
| Transition-Metal Catalysis | Rh(I) or Pd(0) complex | Ring-expanded or rearranged products | Could lead to novel heterocyclic scaffolds. |
Interdisciplinary Academic Research Perspectives and Future Directions in 1h 2,5 Ethanocyclopenta C Pyrrole Chemistry
Strategic Scaffold in Complex Chemical Synthesis
The rigid, bicyclic framework of 1H-2,5-Ethanocyclopenta[c]pyrrole positions it as a valuable building block in the construction of more complex molecular structures. Its inherent structural constraints can guide the stereochemistry of subsequent reactions, making it a powerful tool for synthetic chemists.
The synthesis of complex, multi-ring systems is a cornerstone of modern organic chemistry. The 1H-2,5-Ethanocyclopenta[c]pyrrole core can serve as a foundational element for the creation of novel bridged polycyclic architectures. General strategies for constructing bridged polycyclic pyrroles often involve catalytic processes that enable the stereoselective formation of multiple rings in a single operation. For instance, catalytic [3 + 2]-cycloaddition/Friedel–Crafts alkylative desymmetrization strategies have been successfully employed for the synthesis of various bridged polycyclic pyrroles. acs.org Such methodologies could potentially be adapted for the elaboration of the 1H-2,5-Ethanocyclopenta[c]pyrrole scaffold, allowing for the introduction of additional rings and functional groups. The development of synthetic routes to derivatives of this compound would open doors to a new chemical space of structurally unique molecules with potential applications in medicinal chemistry and materials science.
Nature is a master architect of complex molecules, and many natural products feature intricate polycyclic frameworks. The synthesis of natural products and their analogues often draws inspiration from biosynthetic pathways, a field known as biomimetic synthesis. bohrium.com While there are no known natural products containing the 1H-2,5-Ethanocyclopenta[c]pyrrole core, its rigid structure is reminiscent of the bridged systems found in some alkaloids. The development of synthetic routes to this compound could provide valuable insights into the construction of similar bridged systems and inspire the design of novel natural product-inspired molecules with unique biological activities. The exploration of biomimetic electrocyclizations, for example, could offer a pathway to this and related polycyclic pyrrole (B145914) derivatives. acs.org
Potential in Advanced Materials Science Applications
The unique electronic and structural properties of pyrrole-containing molecules have led to their widespread use in materials science. The incorporation of the 1H-2,5-Ethanocyclopenta[c]pyrrole scaffold into larger polymeric or molecular systems could lead to the development of advanced materials with novel properties.
Pyrrole and its derivatives are well-known precursors to conductive polymers and have been investigated for their use in organic electronic devices. The introduction of a bridged, rigid structure like 1H-2,5-Ethanocyclopenta[c]pyrrole into a polymer backbone could significantly influence its morphology and electronic properties. The defined spatial arrangement of the pyrrole units could lead to enhanced π-orbital overlap and improved charge transport characteristics, which are crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis and study of polymers incorporating this unique bridged system would be a fertile ground for discovering new materials for organic electronics.
The rigid nature of the 1H-2,5-Ethanocyclopenta[c]pyrrole framework could also be advantageous in the design of optoelectronic materials and fluorescent probes. The restricted conformational freedom can lead to higher fluorescence quantum yields and enhanced photostability. By attaching suitable chromophores or fluorophores to the scaffold, it may be possible to create novel fluorescent sensors for the detection of specific analytes. The defined geometry of the molecule could also be exploited to create materials with interesting non-linear optical (NLO) properties. The synthesis of novel star-shaped truxene-based heterocycles utilizing various synthetic reactions has demonstrated the potential for creating advanced photophysical systems. beilstein-journals.org
Unexplored Reactivity Modes and Novel Derivatization Pathways
The reactivity of the 1H-2,5-Ethanocyclopenta[c]pyrrole system is largely uncharted territory. The interplay between the pyrrole ring and the bridged bicyclic system is expected to give rise to unique chemical behavior. Investigating the electrophilic and nucleophilic substitution reactions of this compound, as well as its behavior in cycloaddition reactions, would be of fundamental interest. Furthermore, the development of novel derivatization pathways would be crucial for exploring its potential applications. For example, iridium-catalyzed asymmetric allylic dearomatization and ring-expansive migration reactions have been shown to produce enantioselective polycyclic pyrrole derivatives, a strategy that could potentially be applied to this system. rsc.org Understanding and harnessing the unique reactivity of 1H-2,5-Ethanocyclopenta[c]pyrrole will be key to unlocking its full potential in both synthesis and materials science.
Advanced Computational Studies for Predictive Chemistry and Rational Design
The intricate architecture of 1H-2,5-Ethanocyclopenta[c]pyrrole makes it an ideal candidate for in-depth computational analysis. Theoretical and computational chemistry offer powerful tools to predict the behavior of such novel molecules, guiding experimental efforts and accelerating the discovery of their potential applications. iipseries.orgiipseries.org
Advanced quantum chemical methods, such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), are pivotal for unraveling the electronic structure and properties of nitrogen-containing heterocycles. iipseries.orgiipseries.orgacs.org For 1H-2,5-Ethanocyclopenta[c]pyrrole, these methods can provide a detailed molecular orbital analysis, mapping the electron density distribution and identifying sites of reactivity. iipseries.org Such studies are foundational for predicting how the molecule will interact with other chemical species and its potential for use in functional materials. For instance, the rational design of pyrrole derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), heavily relies on computational predictions of frontier molecular orbital (FMO) energies (HOMO and LUMO), energy gaps, and charge transfer properties. frontiersin.orgfrontiersin.org
Furthermore, specialized computational techniques can be employed to predict specific characteristics. The G4 composite method, for example, has been modified to improve the accuracy of calculating gas-phase formation enthalpies for nitrogen heterocycles, which is crucial for understanding their thermodynamic stability. aip.org For predicting spectroscopic properties, methods like the inner-shell multi-configuration self-consistent field (IS-MCSCF) can simulate X-ray absorption near-edge structure (NEXAFS) spectra, offering deep insights into the electronic environment of the nitrogen atom within the heterocyclic core. acs.org
The predictive power of computational chemistry extends to the rational design of novel molecules with tailored properties. iipseries.org By systematically modifying the core structure of 1H-2,5-Ethanocyclopenta[c]pyrrole in silico—for instance, by introducing various substituents—researchers can create a virtual library of derivatives. The electronic and photophysical properties of these virtual compounds can then be calculated to identify promising candidates for synthesis and experimental validation. This approach has been successfully used in the design of pyrrole derivatives with aggregation-induced phosphorescence for bioimaging applications. nih.govresearchgate.net
| Computational Method | Predicted Property for Heterocyclic Compounds | Potential Application for 1H-2,5-Ethanocyclopenta[c]pyrrole |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reactivity indices. iipseries.org | Predicting reaction pathways, designing catalysts, understanding electronic behavior. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited state properties. frontiersin.org | Designing photosensitizers, fluorescent probes, and optoelectronic materials. |
| G4 Composite Method | Gas-phase enthalpy of formation. aip.org | Assessing thermodynamic stability and feasibility of synthetic routes. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, dynamic behavior. iipseries.org | Understanding interactions in biological systems or material matrices. |
| IS-MCSCF | Core-level spectroscopy (e.g., NEXAFS). acs.org | Probing the local electronic environment of the nitrogen atom. |
Challenges and Outlook in the Synthesis and Study of 1H-2,5-Ethanocyclopenta[c]pyrrole
While computational studies provide a roadmap, the practical synthesis and experimental investigation of 1H-2,5-Ethanocyclopenta[c]pyrrole and its derivatives present significant challenges and exciting opportunities for future research.
The synthesis of constrained, bridged polycyclic pyrroles is often a formidable task. rsc.orgacs.org The construction of such rigid frameworks typically requires multi-step sequences and the development of novel synthetic methodologies. Strategies such as catalytic [3+2]-cycloaddition/Friedel–Crafts alkylative desymmetrization have been developed for the stereoselective synthesis of bridged polycyclic pyrroles. acs.orgresearchgate.net Similarly, copper-catalyzed enantioselective cascade cyclizations of N-propargyl ynamides have proven effective for creating chiral polycyclic pyrroles. acs.org Adapting these or developing new synthetic routes to access the 1H-2,5-ethano-bridged system in good yields will be a primary hurdle. The development of a large-scale, reproducible synthesis will be crucial for enabling extensive studies of its properties and potential applications. acs.org
A significant challenge in the study of novel heterocycles is their thorough characterization. This involves a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and, ideally, single-crystal X-ray crystallography to unequivocally determine the three-dimensional structure. acs.org The stability of the compound under various conditions, such as exposure to light, air, and different solvents, will also need to be systematically evaluated, as degradation can sometimes be catalyzed by analytical methods themselves, for instance, during RP-HPLC analysis. researchgate.net
Looking forward, the unique structural constraints of 1H-2,5-Ethanocyclopenta[c]pyrrole could impart novel properties. The rigid framework may lead to enhanced stability and unique photophysical characteristics compared to more flexible pyrrole derivatives. Future research should focus on:
Developing Efficient and Scalable Synthetic Routes: Exploration of novel catalytic systems and multi-component reactions to construct the core scaffold and its functionalized derivatives. acs.orgresearchgate.net
Comprehensive Physicochemical Characterization: In-depth spectroscopic and crystallographic analysis to build a fundamental understanding of its structure-property relationships.
Exploring Functionalization: Introducing a variety of substituents onto the pyrrole ring and the ethanobridge to tune its electronic, optical, and biological properties. This could lead to the development of new materials for organic electronics or novel scaffolds for medicinal chemistry. chemrj.orgnih.gov
Investigating Host-Guest Chemistry: The constrained cavity of the molecule could be explored for its potential to act as a host for small molecules or ions, similar to the well-studied calix chemrj.orgpyrroles. rsc.org
Synergistic Experimental and Theoretical Studies: A close feedback loop between computational predictions and experimental validation will be essential to accelerate the rational design and discovery of functional derivatives of 1H-2,5-Ethanocyclopenta[c]pyrrole. iipseries.orgiipseries.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-2,5-Ethanocyclopenta[c]pyrrole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization of pyrrole precursors followed by hydrogenation. For example, fluorinated analogues like 5,5-Difluorooctahydrocyclopenta[c]pyrrole are synthesized using fluorinating agents (e.g., DAST) under controlled anhydrous conditions . Catalytic hydrogenation (e.g., Pd/C under H₂) is critical for partial saturation of the cyclopenta ring. Yield optimization requires precise temperature control (0–5°C for fluorination) and inert atmospheres. Purity is assessed via HPLC and spectroscopic techniques (¹H/¹³C NMR).
Q. How is the molecular structure of 1H-2,5-Ethanocyclopenta[c]pyrrole characterized using advanced spectroscopic techniques?
- Methodological Answer : X-ray crystallography resolves 3D conformation and bond angles, revealing non-planar strain in cyclopenta-fused systems (e.g., 20.8 kcal mol⁻¹ strain in cyclo[4]pyrrole derivatives) . FT-IR identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹), while XPS confirms elemental composition and oxidation states (e.g., nitrogen binding energy at ~399.5 eV in pyrrole polymers) . Solid-state NMR can probe hydrogenation patterns in the ethano-bridged structure.
Advanced Research Questions
Q. What quantum mechanical phenomena influence the molecular dynamics of 1H-2,5-Ethanocyclopenta[c]pyrrole on metal surfaces?
- Methodological Answer : Quantum tunneling and non-classical motion dominate molecular diffusion, as observed in pyrrole derivatives via scanning tunneling microscopy (STM) . Computational models (DFT, MD simulations) must account for delocalized electron density in the conjugated pyrrole ring, which alters adsorption energetics on Au(111) or Pt surfaces. Experimental validation requires ultra-high vacuum conditions to isolate quantum effects from thermal noise.
Q. How does the insolubility of poly(1H-2,5-Ethanocyclopenta[c]pyrrole) affect its characterization and application in conductive materials?
- Methodological Answer : Insoluble polymers are analyzed as thin films via electrochemical deposition. FT-IR and XPS detect oxygen incorporation (e.g., C=O peaks at 1680 cm⁻¹) during air exposure, which degrades conductivity . Conductivity measurements (four-point probe) show values ~10⁻² S/cm for pristine films, but stability requires inert atmosphere storage. Solubility can be improved via side-chain functionalization (e.g., carboxylate groups), though this may reduce conjugation length.
Q. What methodological approaches are used to evaluate the antimicrobial efficacy of 1H-2,5-Ethanocyclopenta[c]pyrrole derivatives against multidrug-resistant pathogens?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays (e.g., broth microdilution) quantify activity against Gram-positive (e.g., MRSA) and Gram-negative strains . Time-kill studies (0–24 hrs) differentiate bacteriostatic vs. bactericidal effects. Structure-activity relationship (SAR) analysis correlates substituent electronegativity (e.g., fluorine at C-5) with enhanced membrane disruption, validated via TEM imaging of cell lysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
